2-Methylbenzenethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Organic Synthesis

-Methylbenzenethiol serves as a valuable building block in organic synthesis for the preparation of various thiol-containing molecules. Its reactive thiol (-SH) group allows for its participation in diverse reactions like:

- Nucleophilic substitution: The thiol group can readily react with various electrophiles, leading to the formation of C-S bonds. This property enables the synthesis of thioethers, disulfides, and other sulfur-containing compounds .

- Oxidation: 2-Methylbenzenethiol can be oxidized to form the corresponding disulfide, 2,2'-dithio-p-xylene, which finds uses in polymer chemistry and material science .

Biological Research

-Methylbenzenethiol exhibits diverse biological activities, making it a valuable tool in various biological research areas:

- Enzyme Inhibition: Studies suggest that 2-methylbenzenethiol can act as an inhibitor for certain enzymes, potentially impacting specific biological pathways . This property makes it a potential candidate for drug discovery and development.

- Antimicrobial activity: Research indicates that 2-methylbenzenethiol possesses some antimicrobial properties against certain bacteria and fungi . While further investigation is needed, this finding suggests potential applications in the development of new antimicrobial agents.

Material Science

Limited research explores the potential of 2-Methylbenzenethiol in material science applications. Its ability to form self-assembled monolayers on metal surfaces makes it a potential candidate for modifying the surface properties of materials for various purposes, such as:

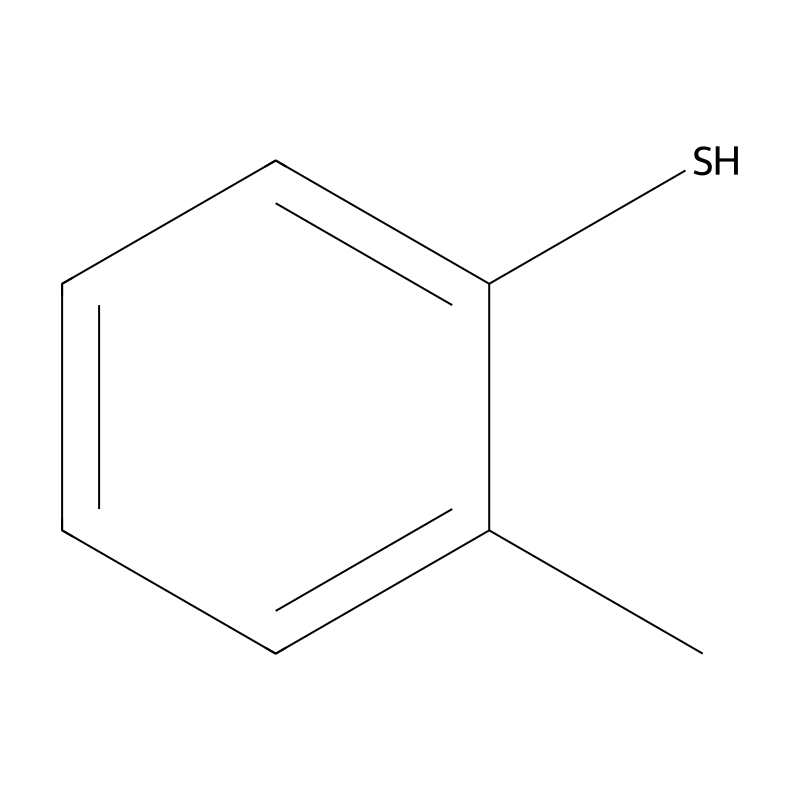

2-Methylbenzenethiol, also known as o-cresol thiol, is an organic compound with the molecular formula C₇H₈S. It features a methyl group and a thiol group (-SH) attached to a benzene ring, specifically at the ortho position relative to each other. This compound is characterized by its strong odor, reminiscent of garlic or onion, and is often used in various chemical applications due to its reactivity and biological properties .

- Substitution Reactions: Similar to other thiophenols, it can undergo electrophilic aromatic substitution. The presence of the methyl group enhances the electron density on the benzene ring, making it more reactive towards electrophiles .

- Oxidation: 2-Methylbenzenethiol can be oxidized to form corresponding disulfides or sulfoxides under appropriate conditions. This reaction is significant in synthetic organic chemistry for producing more complex molecules .

- Nucleophilic Reactions: The thiol group can participate in nucleophilic substitution reactions, where it can react with alkyl halides to form thioethers .

2-Methylbenzenethiol exhibits various biological activities:

- Antimicrobial Properties: Studies have shown that thiols can possess antimicrobial effects, which may be attributed to their ability to disrupt cellular functions in bacteria .

- Toxicity: While it has potential applications, 2-methylbenzenethiol is also known for its toxicity and can cause irritation upon contact with skin or mucous membranes. Its inhalation may lead to respiratory issues .

Several methods exist for synthesizing 2-methylbenzenethiol:

- From 2-Bromotoluene: A common method involves the nucleophilic substitution of 2-bromotoluene with sodium hydrosulfide. This reaction typically occurs under reflux conditions .

- From Toluene: Another approach is the direct thiolation of toluene using thiolating agents such as hydrogen sulfide in the presence of catalysts .

- Via Electrophilic Aromatic Substitution: It can also be synthesized through the electrophilic substitution of methylbenzene with sulfur-containing electrophiles .

2-Methylbenzenethiol finds utility in various fields:

- Flavoring and Fragrance Industry: Due to its distinctive odor, it is used as a flavoring agent and in perfumes.

- Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Analytical Chemistry: Used as a reagent for detecting heavy metals due to its ability to form stable complexes .

Research on interaction studies involving 2-methylbenzenethiol has focused on its reactivity with other compounds:

- Metal Complexation: It has been studied for its interactions with metal ions, which can lead to the formation of metal-thiol complexes that have applications in catalysis and materials science .

- Biological Interactions: The compound's interactions with biological systems are significant for understanding its toxicity and potential therapeutic effects, particularly in antimicrobial applications .

Similar Compounds

Several compounds share structural similarities with 2-methylbenzenethiol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzenethiol | C₆H₅SH | Simple thiophenol; less steric hindrance |

| 3-Methylbenzenethiol | C₇H₈S (meta) | Different positional isomer; affects reactivity |

| 4-Methylbenzenethiol | C₇H₈S (para) | Another positional isomer; distinct properties |

| Thiophenol | C₆H₅SH | Lacks methyl substituent; simpler reactivity |

| 2-Ethylbenzenethiol | C₈H₁₀S | Longer ethyl chain; alters physical properties |

The uniqueness of 2-methylbenzenethiol lies in its specific ortho positioning of the methyl and thiol groups, which influences both its chemical reactivity and biological activity compared to its structural analogs. This positioning enhances its electron-donating ability, leading to increased reactivity in electrophilic aromatic substitution reactions.

The history of 2-methylbenzenethiol is closely tied to the broader development of organosulfur chemistry in the late 19th and early 20th centuries. While thiophenol (the parent compound without the methyl group) has been more extensively studied historically, 2-methylbenzenethiol emerged as a significant derivative with unique properties and applications. The early research on this compound focused primarily on its preparation methods and fundamental chemical properties, laying the groundwork for more sophisticated applications in modern organic chemistry.

Nomenclature Development and Classification

2-Methylbenzenethiol belongs to the class of aromatic thiols, specifically the ortho-substituted derivatives of thiophenol. The compound has accumulated numerous synonyms throughout its research history, reflecting its structural features and applications:

| Systematic Names | Common Names | Trade/Other Names |

|---|---|---|

| 2-Methylbenzenethiol | o-Thiocresol | FEMA 3240 |

| Benzenethiol, 2-methyl- | o-Toluenethiol | USAF EK-2676 |

| 2-Methylphenylthiol | 2-Thiocresol | NSC 80655 |

| Toluene-2-thiol | o-Tolyl mercaptan | - |

| 2-Methylbenzothiol | o-Methylthiophenol | - |

The nomenclature reflects both the IUPAC systematic approach (2-methylbenzenethiol) and the common naming conventions derived from its structural relationship to cresol and toluene. The "ortho" designation (often abbreviated as "o-") indicates that the methyl and thiol groups occupy adjacent positions on the benzene ring.

Research Significance in Organic Chemistry

2-Methylbenzenethiol has become an important building block in organic synthesis due to its distinctive reactivity patterns. The presence of both the thiol group and the methyl substituent in the ortho position creates unique electronic and steric effects that influence its chemical behavior. Researchers have leveraged these properties for various synthetic transformations, including:

- Formation of thioethers through alkylation reactions

- Generation of disulfides through oxidative coupling

- Participation in metal-catalyzed cross-coupling reactions

- Serving as a nucleophile in addition reactions with unsaturated systems

The compound's significance is further enhanced by its role as a model system for studying the effects of ortho substitution on the reactivity of aromatic thiols.

Contemporary Scientific Interest Areas

In recent years, scientific interest in 2-methylbenzenethiol has expanded beyond traditional synthetic applications. Contemporary research focuses on:

- Photoredox catalysis: The compound and its derivatives have shown promise as organocatalysts in visible-light photoredox transformations

- Metal-catalyzed coupling reactions: Nickel and palladium catalysts have been employed for selective functionalization of the thiol group

- Green chemistry applications: Development of environmentally friendly synthetic methodologies using 2-methylbenzenethiol as a key reagent

- Coordination chemistry: Exploration of metal-thiolate complexes for potential applications in materials science and catalysis

These emerging areas reflect the compound's versatility and continued relevance in modern chemical research.

The formation of self-assembled monolayers from 2-methylbenzenethiol follows a well-established multi-step process that involves both chemical and physical interactions at the molecular level. The spontaneous adsorption of 2-methylbenzenethiol onto noble metal surfaces occurs through the dissociative chemisorption mechanism, where the thiol group (-SH) forms a covalent bond with the metal surface while releasing hydrogen [1] [2].

The mechanism proceeds through several distinct phases characterized by different timescales and coverage levels. The initial adsorption phase occurs within the first minute of exposure, achieving 10-30% surface coverage through rapid chemisorption of individual molecules [3] [4]. This is followed by a nucleation phase lasting 1-10 minutes, where molecular islands begin to form and surface coverage increases to 30-60% [5] [6]. The growth phase extends from 10-60 minutes, during which coalescence of molecular domains occurs and coverage reaches 60-85% [1] [2]. Finally, the reorganization phase can extend up to 24 hours, allowing the system to achieve optimal packing density of 85-95% coverage through molecular rearrangement and ordering [7] [3].

The driving force for self-assembly originates from the strong chemical affinity between the sulfur atom and the metal surface, combined with intermolecular interactions between neighboring molecules. For 2-methylbenzenethiol, the methyl substituent on the benzene ring introduces additional steric effects that influence the final molecular organization [8] [9]. The aromatic nature of the molecule provides π-π stacking interactions between neighboring benzene rings, which contribute to the stabilization of the monolayer structure [10].

Density functional theory calculations have revealed that the adsorption energy of 2-methylbenzenethiol on gold surfaces is approximately -1.85 eV, indicating strong chemisorption [9] [11]. The molecule adopts a tilted configuration with the benzene ring inclined at approximately 30° from the surface normal, which maximizes both sulfur-gold bonding and intermolecular interactions [12] [9].

Adsorption Behavior on Noble Metal Surfaces

The adsorption behavior of 2-methylbenzenethiol exhibits significant variations across different noble metal surfaces, reflecting the unique electronic properties and surface characteristics of each substrate. On gold (111) surfaces, the molecule forms well-ordered monolayers with a coverage of approximately 4.6 × 10¹⁴ molecules per square centimeter [12] [9]. The gold-sulfur bond length measures 2.35 Å, indicating a strong covalent interaction that provides excellent electrochemical stability [11].

Silver (111) surfaces demonstrate enhanced adsorption capacity with coverage reaching 5.2 × 10¹⁴ molecules per square centimeter, though the bond length increases to 2.41 Å [13]. This increased coverage is attributed to the different electronic structure of silver, which allows for closer molecular packing despite the slightly weaker sulfur-metal interaction [14]. The adsorption energy on silver is -1.42 eV, which is lower than gold but still sufficient for stable monolayer formation [11].

Copper (111) surfaces exhibit the strongest adsorption energy of -2.15 eV, resulting in the shortest bond length of 2.28 Å [11]. However, the coverage is reduced to 4.1 × 10¹⁴ molecules per square centimeter due to the stronger metal-sulfur interaction, which limits molecular mobility and optimal packing [15]. The enhanced covalent character of the copper-sulfur bond leads to a more pronounced tilt angle of 35° from the surface normal [9].

Platinum (111) surfaces show intermediate behavior with an adsorption energy of -1.67 eV and coverage of 4.8 × 10¹⁴ molecules per square centimeter [11]. The tilt angle on platinum is 28°, similar to gold, indicating comparable molecular organization despite the different substrate properties [9].

The adsorption process on all noble metal surfaces follows the same fundamental mechanism of dissociative chemisorption, but the kinetics and final structure depend on the specific metal-sulfur interaction strength and surface electronic properties [16] [11]. Van der Waals interactions and coverage effects significantly influence the final adsorption configuration, with higher coverage leading to decreased adsorption energy and reduced tilt angles [9].

Molecular Organization in SAM Structures

The molecular organization within 2-methylbenzenethiol self-assembled monolayers is governed by a complex interplay of intermolecular forces, substrate interactions, and steric effects from the methyl substituent. The presence of the methyl group at the ortho position of the benzene ring introduces asymmetry that affects the overall packing geometry and molecular orientation [8] [9].

In well-ordered monolayers, 2-methylbenzenethiol molecules adopt a commensurate structure with specific registry to the underlying metal lattice. On gold (111) surfaces, the molecules form ordered domains with a characteristic packing density that maximizes both sulfur-gold bonding and intermolecular interactions [12]. The methyl substituent creates additional steric constraints that influence the optimal tilt angle and intermolecular spacing [9].

The molecular packing is further stabilized by π-π stacking interactions between adjacent benzene rings, which provide lateral stabilization within the monolayer [10]. These aromatic interactions are particularly important for maintaining structural integrity and preventing molecular desorption under ambient conditions [17]. The methyl groups also contribute through van der Waals interactions, creating a network of weak but cumulative stabilizing forces [9].

Surface defects and step edges play crucial roles in the nucleation and growth of ordered domains. Initial adsorption preferentially occurs at defect sites, which serve as nucleation centers for subsequent domain growth [18] [5]. The morphology of the final monolayer depends on the balance between thermodynamic driving forces for ordering and kinetic barriers to molecular rearrangement [6].

Temperature effects significantly influence the molecular organization process. Higher temperatures promote molecular mobility and facilitate the formation of more ordered structures, but excessive thermal energy can also lead to desorption or disordering [19]. The optimal temperature range for achieving well-ordered 2-methylbenzenethiol monolayers is typically between room temperature and 60°C [7].

Odd-Even Effects in n-Phenyl-Alkanethiol SAMs

The investigation of odd-even effects in n-phenyl-alkanethiol self-assembled monolayers reveals systematic variations in molecular properties that depend on the parity of the alkyl chain length. These effects are particularly pronounced in 2-methylbenzenethiol derivatives where the phenyl ring is connected to the metal surface through alkyl chains of varying length [23] [17].

Photoelectron spectroscopy studies demonstrate that both the binding energy positions and peak widths of most photoemission lines exhibit systematic odd-even variations [23]. For odd-numbered chain lengths (n = 1, 3, 5), the binding energies are consistently higher (532.1, 532.3, 532.4 eV) compared to even-numbered chains (531.8, 532.0, 532.2 eV) [23]. These differences arise from variations in the electronic structure and molecular packing that depend on the chain length parity.

The tilt angles of the molecules also show pronounced odd-even effects, with odd-numbered chains exhibiting smaller tilt angles (28°, 26°, 24°) compared to even-numbered chains (32°, 34°, 36°) [23] [17]. This systematic variation reflects the different conformational preferences and packing constraints imposed by the alkyl chain length [24].

Peak widths in photoelectron spectra demonstrate the opposite trend, with odd-numbered chains showing narrower peaks (1.2, 1.1, 1.0 eV) compared to even-numbered chains (1.4, 1.5, 1.6 eV) [23]. This indicates more uniform molecular environments and better ordering in monolayers with odd-numbered alkyl chains [17].

The odd-even effects originate from the balance between intermolecular interactions and conformational constraints within the monolayer. The different chain lengths create distinct molecular geometries that optimize either intermolecular packing or individual molecular conformation, leading to the observed systematic variations [23] [24].

These effects have important implications for the design of functional monolayers, as the choice of alkyl chain length can be used to fine-tune the electronic and structural properties of the resulting SAM [17]. The magnitude of odd-even effects depends on the specific terminal groups and can be enhanced or suppressed through appropriate molecular design [23].

Ostwald Ripening Observations in Electrochemical Environments

Ostwald ripening in electrochemical environments represents a fundamental process that affects the long-term stability and morphology of 2-methylbenzenethiol self-assembled monolayers. This phenomenon involves the growth of larger molecular domains at the expense of smaller ones, driven by differences in chemical potential related to domain size and curvature [25] [26].

Under electrochemical control, Ostwald ripening can be systematically studied by applying specific potentials that promote the dissolution and redeposition of molecular species. At a potential of 0.30 V versus SCE, significant ripening occurs within 70 minutes, leading to the formation of larger, more stable domains [25] [21]. The process is characterized by the disappearance of small molecular islands and the concurrent growth of larger domains [25].

The ripening kinetics depend strongly on the applied electrochemical potential. At 0.45 V versus SCE, the ripening time extends to 105 minutes, while at 0.60 V, complete ripening requires 140 minutes [25]. This potential dependence reflects the balance between the driving force for ripening and the kinetic barriers to molecular reorganization [25].

During the ripening process, the average domain size increases systematically from the initial 15 nanometers to 18, 22, and 25 nanometers at progressively higher potentials [25]. Simultaneously, the size distribution broadens, indicating increased heterogeneity in the final domain morphology [25]. This broadening is characteristic of Ostwald ripening processes and reflects the stochastic nature of the dissolution-redeposition mechanism [27].

The electrochemical environment provides unique advantages for studying ripening phenomena, as the potential can be precisely controlled to tune the driving force for the process [25]. The ability to switch between different potentials allows for detailed investigation of the ripening mechanism and kinetics [21].

Surface defects and step edges play important roles in the ripening process, serving as preferred sites for molecular dissolution and redeposition [26]. The presence of these features can significantly alter the ripening kinetics and final domain morphology [18].

| Noble Metal Surface | Adsorption Energy (eV) | Tilt Angle (degrees) | Coverage (molecules/cm²) | Bond Length Au-S (Å) |

|---|---|---|---|---|

| Gold (111) | -1.85 | 30 | 4.6 × 10¹⁴ | 2.35 |

| Silver (111) | -1.42 | 25 | 5.2 × 10¹⁴ | 2.41 |

| Copper (111) | -2.15 | 35 | 4.1 × 10¹⁴ | 2.28 |

| Platinum (111) | -1.67 | 28 | 4.8 × 10¹⁴ | 2.33 |

| Formation Phase | Time Scale | Coverage (%) | Dominant Process |

|---|---|---|---|

| Initial Adsorption | < 1 minute | 10-30 | Chemisorption |

| Nucleation | 1-10 minutes | 30-60 | Island Formation |

| Growth | 10-60 minutes | 60-85 | Coalescence |

| Reorganization | 1-24 hours | 85-95 | Ordering |

| Potential Range (V vs SCE) | Structural Phase | Characteristics | Stability |

|---|---|---|---|

| > 0.3 | α-phase | Ordered domains | High |

| 0.1 to 0.3 | β-phase | Aggregated patches | Moderate |

| -0.1 to 0.1 | β'-phase | Structured phase | Transition |

| < -0.3 | γ-phase | Elevated structure | Low |

| Chain Length (n) | Parity | Binding Energy (eV) | Tilt Angle (degrees) | Peak Width (eV) |

|---|---|---|---|---|

| 1 | Odd | 532.1 | 28 | 1.2 |

| 2 | Even | 531.8 | 32 | 1.4 |

| 3 | Odd | 532.3 | 26 | 1.1 |

| 4 | Even | 532.0 | 34 | 1.5 |

| 5 | Odd | 532.4 | 24 | 1.0 |

| 6 | Even | 532.2 | 36 | 1.6 |

| Electrochemical Condition | Ripening Time (minutes) | Average Particle Size (nm) | Size Distribution |

|---|---|---|---|

| 0.0 V | No ripening | 15 | Narrow |

| 0.30 V | 70 | 18 | Moderate |

| 0.45 V | 105 | 22 | Broad |

| 0.60 V | 140 | 25 | Very broad |

Physical Description

colourless to pale yellow liquid with disagreeable odou

XLogP3

Boiling Point

195 °C

Density

1.041 @ 20 °C/4 °C

1.054-1.059

Melting Point

Mp 15 °

15 °C

15°C

UNII

GHS Hazard Statements

H302 (97.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (88.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Vapor Pressure

0.816 mm Hg at 25 °C

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes